n-Octyl-beta-D-maltopyranoside

Description

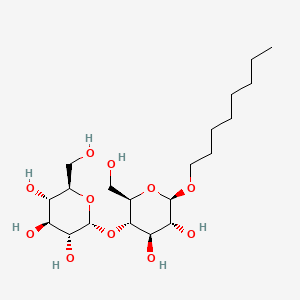

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASIZQYHVMQQKI-OIIXUNCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231775 |

Source

|

| Record name | Octyl maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82494-08-4 |

Source

|

| Record name | Octyl maltopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082494084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n-Octyl-β-D-maltopyranoside

Introduction

n-Octyl-β-D-maltopyranoside is a non-ionic detergent widely employed in the fields of biochemistry and drug development for its ability to solubilize and stabilize membrane proteins while preserving their native structure and function.[1] Its molecular structure, consisting of a hydrophilic maltose headgroup and a hydrophobic octyl chain, provides an amphipathic character essential for disrupting lipid bilayers and forming mixed micelles with membrane proteins.[1] This guide provides a comprehensive overview of the primary synthesis methods for n-Octyl-β-D-maltopyranoside, offering in-depth protocols and expert insights for researchers, scientists, and professionals in drug development.

Chemical Synthesis Methodologies

Chemical synthesis of n-Octyl-β-D-maltopyranoside predominantly involves the formation of a glycosidic bond between a maltose derivative and n-octanol. The key challenge lies in achieving high stereoselectivity for the desired β-anomer and protecting the numerous hydroxyl groups on the maltose molecule.

The Koenigs-Knorr Reaction: A Classic Approach

The Koenigs-Knorr reaction is a cornerstone of glycosylation chemistry and a well-established method for synthesizing alkyl glycosides.[2][3] This reaction typically involves the use of a per-acetylated glycosyl halide, such as acetobromomaltose, which is reacted with n-octanol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide.[2][4]

The neighboring group participation of the acetyl group at the C2 position of the glucose unit is crucial for the stereochemical outcome, leading to the formation of a 1,2-trans glycosidic linkage, which in the case of maltose derivatives, results in the desired β-anomer.[2]

Reaction Mechanism

The reaction proceeds through the formation of an oxocarbenium ion intermediate upon the removal of the bromide by the silver salt promoter.[3] The adjacent acetyl group then attacks this intermediate, forming a cyclic dioxolanium ion. The subsequent SN2 attack by the alcohol (n-octanol) occurs from the opposite face, leading to the inversion of configuration at the anomeric carbon and the formation of the β-glycoside.[3]

Caption: Mechanism of the Koenigs-Knorr reaction for n-Octyl-β-D-maltopyranoside synthesis.

Experimental Protocol: Koenigs-Knorr Synthesis

-

Preparation of Acetobromomaltose: Maltose is first per-acetylated using acetic anhydride and a catalyst (e.g., sodium acetate). The resulting octa-O-acetyl-maltose is then treated with a solution of hydrogen bromide in acetic acid to yield hepta-O-acetyl-α-D-maltosyl bromide (acetobromomaltose).

-

Glycosylation: In a flame-dried flask under an inert atmosphere, acetobromomaltose and n-octanol are dissolved in an anhydrous solvent (e.g., dichloromethane or toluene). Silver carbonate or silver oxide is added as a promoter, and the mixture is stirred in the dark at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the silver salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Deprotection: The purified protected glycoside is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature until all acetyl groups are removed (monitored by TLC). The solution is then neutralized with an acidic resin, filtered, and the solvent is evaporated to yield the final product, n-Octyl-β-D-maltopyranoside.

Fischer Glycosidation: A Direct Approach

Direct glycosylation, often referred to as Fischer glycosidation, is a simpler method that involves reacting maltose directly with an excess of n-octanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5] This method is often used for the large-scale production of alkyl glycosides.[5] However, it typically results in a mixture of α- and β-anomers and requires significant purification.[5]

Phase-Transfer Catalysis in Glycosylation

Phase-transfer catalysis (PTC) has emerged as a greener and more efficient alternative for glycosylation reactions.[6][7] This technique facilitates the reaction between reactants in immiscible phases, such as an aqueous phase containing the deprotonated sugar and an organic phase with the alkyl halide.[6] A phase-transfer catalyst, typically a quaternary ammonium salt, shuttles the sugar anion into the organic phase where it reacts with the alkylating agent.[6] This method offers milder reaction conditions and can improve yields.[8][9]

Enzymatic Synthesis: A Green and Selective Alternative

Enzymatic synthesis offers several advantages over chemical methods, including high regio- and stereoselectivity, mild reaction conditions, and the avoidance of toxic reagents and protecting group manipulations.[10][11] This makes it an attractive and environmentally friendly approach.[10]

Glycosyltransferases and Glycosidases

Two main classes of enzymes are used for the synthesis of glycosides: glycosyltransferases and glycosidases.[10][11]

-

Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor, such as a sugar nucleotide, to an acceptor molecule.[10][12] These enzymes are highly specific and efficient, yielding a single anomer with high purity.[11] However, the high cost and limited availability of both the enzymes and the sugar nucleotide donors can be a drawback for large-scale synthesis.[13]

-

Glycosidases , which naturally catalyze the hydrolysis of glycosidic bonds, can be used in reverse (transglycosylation) to form these bonds under specific conditions.[12] By using a high concentration of the acceptor alcohol and a low water content, the equilibrium can be shifted towards synthesis.[10]

Caption: General experimental workflow for the enzymatic synthesis of n-Octyl-β-D-maltopyranoside.

Experimental Protocol: Enzymatic Synthesis

-

Enzyme and Substrate Preparation: The chosen enzyme (e.g., a commercially available glycosidase) is dissolved in a suitable buffer (e.g., citrate or phosphate buffer) at the optimal pH for its activity. Maltose and n-octanol are added to the buffer.

-

Reaction: The reaction mixture is incubated at a controlled temperature with gentle agitation. The progress of the reaction is monitored over time using techniques like HPLC or TLC.

-

Termination and Product Isolation: Once the desired conversion is achieved, the reaction is terminated, often by heat inactivation of the enzyme. The enzyme is then removed by centrifugation or filtration.

-

Purification: The aqueous solution is extracted with an organic solvent to remove unreacted n-octanol. The aqueous phase containing the product is then concentrated and purified, typically by column chromatography, to yield pure n-Octyl-β-D-maltopyranoside.

Comparison of Synthesis Methods

| Feature | Koenigs-Knorr Reaction | Fischer Glycosidation | Enzymatic Synthesis |

| Stereoselectivity | High (predominantly β) | Low (mixture of α and β) | Very High (specific anomer) |

| Reaction Conditions | Anhydrous, inert atmosphere | Harsh (acidic, high temp) | Mild (aqueous, neutral pH) |

| Reagents | Heavy metal promoters, protecting groups | Strong acids | Enzymes, buffers |

| Purification | Multi-step chromatography | Difficult separation of anomers | Simpler purification |

| Scalability | Suitable for lab scale | Suitable for large scale | Can be challenging for large scale |

| Environmental Impact | Use of toxic reagents | Use of strong acids | "Green" and sustainable |

Purification and Quality Control

The purity of n-Octyl-β-D-maltopyranoside is critical for its application, as impurities can interfere with protein structure and function studies.[14][15]

Purification Techniques

-

Column Chromatography: This is the primary method for purifying the crude product from both chemical and enzymatic syntheses.[1] Silica gel is commonly used as the stationary phase, with a gradient of solvents such as chloroform/methanol or ethyl acetate/methanol to elute the desired product.

-

Recrystallization: For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol or methanol/ether.

-

Ion-Exchange Chromatography: To remove any ionic impurities, the product can be passed through a mixed-bed ion-exchange resin.[14]

Analytical Characterization

The identity and purity of the synthesized n-Octyl-β-D-maltopyranoside should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule, including the stereochemistry of the glycosidic bond. The coupling constant of the anomeric proton in the 1H NMR spectrum can distinguish between the α and β anomers.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any residual starting materials or byproducts.[17]

Conclusion

The synthesis of n-Octyl-β-D-maltopyranoside can be achieved through various chemical and enzymatic routes. While the Koenigs-Knorr reaction remains a reliable method for obtaining the desired β-anomer with high stereoselectivity on a laboratory scale, enzymatic synthesis presents a more sustainable and highly specific alternative. The choice of synthesis method will depend on factors such as the desired scale of production, cost considerations, and the required purity of the final product. Rigorous purification and analytical characterization are paramount to ensure the quality and performance of this critical detergent in biochemical and pharmaceutical applications.

References

-

Hongu, M., Saito, K., & Tsujihara, K. (1999). Solid-Liquid Phase Transfer Catalyzed Novel Glycosylation Reaction of Phenols. Synthetic Communications, 29(16), 2877-2882. Retrieved from [Link]

-

Hongu, M., Saito, K., & Tsujihara, K. (1999). Solid-Liquid Phase Transfer Catalyzed Novel Glycosylation Reaction of Phenols. Synthetic Communications, 29(16), 2877-2882. Retrieved from [Link]

-

MDPI. (2023). Phase-Transfer Catalyzed Microfluidic Glycosylation: A Small Change in Concentration Results in a Dramatic Increase in Stereoselectivity. Retrieved from [Link]

-

Brillachem. (2021, July 23). The methods for manufacturing alkyl glucosides. Retrieved from [Link]

-

MDPI. (n.d.). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates. Retrieved from [Link]

-

Frontiers. (2020, June 15). Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans. Retrieved from [Link]

-

ACS Publications. (n.d.). Advances in Enzymatic Glycoside Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemoenzymatic Synthesis of Glycans and Glycoconjugates. Retrieved from [Link]

- Google Patents. (n.d.). US5554742A - Preparation of alkyl glycosides.

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

-

RSC Publishing. (2025, December 1). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Retrieved from [Link]

-

SciSpace. (1996, November 21). Process for the preparation of alkyl glycosides. Retrieved from [Link]

- Google Patents. (n.d.). EP2401389A1 - Synthesis of long-chain alkyl glycosides.

-

Chemistry LibreTexts. (2024, March 23). 25.6: Reactions of Monosaccharides. Retrieved from [Link]

-

PubMed. (1990, April 13). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Retrieved from [Link]

- Google Patents. (n.d.). US20090240044A1 - Process for the reduction of endotoxins in a plasmid preparation using a carbohydrate non-ionic detergent with silica chromatography.

-

PubChem - NIH. (n.d.). Octyl maltopyranoside. Retrieved from [Link]

-

PubMed. (2025, August 6). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

-

YouTube. (2020, August 27). Phase Transfer Catalysis(Mechanism and Applications). Retrieved from [Link]

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Retrieved from [Link]

-

PubMed. (n.d.). Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. Retrieved from [Link]

- Google Patents. (n.d.). CN103159804B - Preparation method of octyl-beta-D-glucopyranoside.

-

MDPI. (n.d.). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Retrieved from [Link]

-

PubChem - NIH. (n.d.). octyl beta-D-glucopyranoside. Retrieved from [Link]

Sources

- 1. Buy n-Octyl-beta-D-maltopyranoside | 82494-08-4 [smolecule.com]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. News - The methods for manufacturing alkyl glucosides [brillachem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Octyl maltopyranoside | C20H38O11 | CID 133920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Anatrace.com [anatrace.com]

Fischer glycosylation of n-Octyl-beta-D-maltopyranoside

An In-Depth Technical Guide to the Fischer Glycosylation of n-Octyl-β-D-maltopyranoside

Abstract

n-Octyl-β-D-maltopyranoside is a non-ionic detergent critical for the solubilization, purification, and functional analysis of membrane proteins.[1][2][3] Its utility in biochemistry and drug development stems from its ability to gently extract these proteins from the lipid bilayer while preserving their native conformation and activity.[1] The synthesis of this crucial reagent is most commonly achieved via the Fischer glycosylation, a classic yet powerful acid-catalyzed reaction.[1][4] This guide provides a comprehensive technical overview of this synthesis, grounded in mechanistic principles and field-proven methodologies. We will explore the reaction mechanism, provide a detailed experimental protocol, address the critical aspects of purification and characterization, and discuss common challenges and side reactions. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this synthesis to ensure the production of high-purity n-Octyl-β-D-maltopyranoside for demanding applications.

The Fischer Glycosylation: A Mechanistic Deep Dive

The Fischer glycosylation, first developed by Emil Fischer between 1893 and 1895, involves the reaction of a reducing sugar (an aldose or ketose) with an alcohol in the presence of an acid catalyst.[4] In the synthesis of n-Octyl-β-D-maltopyranoside, maltose (the reducing sugar) reacts with n-octanol.

The reaction is an equilibrium process that proceeds through several key steps under acidic conditions:

-

Protonation and Ring Opening: The acid catalyst protonates the anomeric hydroxyl group of the maltose hemiacetal, facilitating the loss of a water molecule. This leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. The sugar can exist in equilibrium between its cyclic (pyranose and furanose) and acyclic forms.[5][6][7]

-

Nucleophilic Attack: The n-octanol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from two faces, leading to the formation of both α and β anomers.

-

Deprotonation: The final step is the deprotonation of the oxonium ion to yield the neutral glycoside product and regenerate the acid catalyst.

A significant challenge in Fischer glycosylation is controlling the stereochemistry at the anomeric center. The reaction typically leads to a mixture of isomers.[4][5] Initially, furanoside rings (the five-membered kinetic products) may form, but with longer reaction times, these equilibrate to the more thermodynamically stable pyranoside rings (the six-membered thermodynamic products).[4][8] Due to the anomeric effect, the α-anomer is often the most thermodynamically stable product, meaning that prolonged reaction times tend to favor its formation.[4] However, for its application as a detergent, the β-anomer is the desired product. Therefore, reaction conditions must be carefully optimized, and a robust purification strategy is essential to isolate the target n-Octyl-β-D-maltopyranoside.

Caption: Reaction mechanism of Fischer glycosylation.

Experimental Protocol: Synthesis of n-Octyl-β-D-maltopyranoside

This protocol describes a standard laboratory-scale synthesis. The causality behind using a significant excess of n-octanol is to shift the reaction equilibrium towards the product side, maximizing the yield as water is generated as a byproduct.[5] An acidic resin is chosen for its ease of removal post-reaction via simple filtration, which is a significant advantage over mineral acids that require a neutralization step.[9]

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| D-(+)-Maltose monohydrate | ≥99% | Standard Supplier | The starting carbohydrate. |

| n-Octanol | Anhydrous, ≥99% | Standard Supplier | Acts as both reactant and solvent. |

| Amberlite IR-120 (H⁺ form) | Ion-exchange resin | Standard Supplier | Heterogeneous acid catalyst.[9] |

| Methanol | ACS Grade | Standard Supplier | For washing and slurry packing. |

| Ethyl Acetate | ACS Grade | Standard Supplier | For chromatography. |

| Hexanes | ACS Grade | Standard Supplier | For chromatography. |

Step-by-Step Methodology

-

Catalyst Preparation: Wash the Amberlite IR-120 resin (approx. 20g per mole of maltose) with methanol to remove any impurities and to activate it. Dry the resin under vacuum.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-(+)-maltose monohydrate and a significant excess of anhydrous n-octanol (e.g., 10-20 molar equivalents).

-

Initiation: Add the pre-washed and dried Amberlite IR-120 (H⁺) resin to the mixture.

-

Reaction Conditions: Heat the stirred suspension to 95-105 °C under reduced pressure (e.g., 50-100 mbar) to facilitate the removal of water formed during the reaction.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/methanol/water (e.g., 8:2:1 v/v/v). The disappearance of the maltose spot indicates reaction completion. Reaction times can vary but are typically in the range of 6-24 hours.

-

Quenching and Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Amberlite resin catalyst. Wash the resin with methanol to recover any adsorbed product.

-

Solvent Removal: Combine the filtrate and washes. Remove the excess n-octanol under high vacuum distillation. The result is a crude, viscous syrup containing the product mixture.

Caption: Experimental workflow for synthesis.

Purification and Characterization: A Critical Step

The crude product from a Fischer glycosylation is a complex mixture containing the desired n-Octyl-β-D-maltopyranoside, its α-anomer, unreacted maltose, and potentially small amounts of oligosaccharide by-products.[1] Achieving the high purity (typically ≥99%) required for biochemical applications necessitates a robust purification strategy.[11]

Purification by Column Chromatography

Column chromatography using silica gel is the primary method for separating the components of the crude mixture.[1]

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient solvent system is typically employed. The separation often starts with a less polar mixture (e.g., 95:5 Ethyl Acetate/Methanol) and gradually increases in polarity to elute the more polar components. The exact gradient depends on the specific separation and should be optimized using TLC.

-

Procedure:

-

Dissolve the crude syrup in a minimal amount of the initial mobile phase solvent.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Analyze the collected fractions by TLC to identify those containing the pure β-anomer.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid.

-

Product Characterization

Confirming the identity and purity of the final product is a self-validating step essential for trustworthiness.

| Technique | Purpose | Expected Results |

| HPLC | Purity Assessment & Anomer Ratio | A single major peak for the β-anomer (≥99%). The α-anomer should be below the specified limit (e.g., <2%).[11] |

| ¹H NMR | Structural Confirmation | Characteristic signals for the octyl chain and the maltose backbone. The anomeric proton (H-1) of the β-isomer typically appears as a doublet with a large coupling constant (J ≈ 8 Hz) around 4.7-4.9 ppm.[9] |

| ¹³C NMR | Structural Confirmation | Confirms the number and type of carbon atoms in the molecule. |

| Mass Spec (ESI-MS) | Molecular Weight Verification | A peak corresponding to the [M+Na]⁺ or [M+H]⁺ adduct of C₂₀H₃₈O₁₁ (MW: 454.51 g/mol ).[11][12] |

Troubleshooting and Side Reactions

| Issue | Potential Cause | Mitigation Strategy |

| Low Yield | Incomplete reaction; equilibrium not shifted sufficiently. | Increase reaction time; ensure efficient removal of water by maintaining vacuum; use a larger excess of n-octanol. |

| Product Darkening/Charring | Excessive heat causing sugar degradation. | Carefully control the reaction temperature; use a milder acid catalyst or lower catalyst loading.[10] |

| Poor Anomeric Selectivity | Reaction driven too far towards the thermodynamic α-product. | Reduce reaction time. The goal is to find a balance between maltose conversion and formation of the undesired anomer. |

| Difficult Purification | Formation of complex side products or polyglycosides. | Use milder reaction conditions. The use of specific additives like furandicarboxylic acid has been reported to reduce side reactions.[5][10] |

Conclusion

The Fischer glycosylation remains a highly relevant and valuable method for the synthesis of simple alkyl glycosides like n-Octyl-β-D-maltopyranoside. While the reaction presents challenges in terms of yield and stereocontrol, a thorough understanding of the underlying mechanism allows for rational optimization of reaction conditions. The key to success lies not only in the synthesis itself but in the subsequent, rigorous purification and characterization steps. By following a well-designed protocol and validating the final product's purity, researchers can reliably produce high-quality n-Octyl-β-D-maltopyranoside, an indispensable tool for advancing our understanding of membrane proteins in health and disease.

References

-

Wikipedia. (2023). Fischer glycosidation. Retrieved from [Link]

-

Han, X., et al. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. National Institutes of Health (NIH). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of octyl maltoside: “micellar” versus “classical” route. Retrieved from [Link]

-

Galan, M. C., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. National Institutes of Health (NIH). Retrieved from [Link]

-

He, J., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. National Institutes of Health (NIH). Retrieved from [Link]

-

He, J., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Publishing. Retrieved from [Link]

-

Slideshare. (n.d.). Fischer glycosylation. Retrieved from [Link]

-

Faurschou, N. V., et al. (2023). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Retrieved from [Link]

-

Faurschou, N. V., et al. (2023). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2018). Screening of various glycosides for the synthesis of octyl glucoside. Retrieved from [Link]

-

Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Retrieved from [Link]

- Google Patents. (2009). Process for the reduction of endotoxins in a plasmid preparation using a carbohydrate non-ionic detergent with silica chromatography.

-

Lorber, B., et al. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. Retrieved from [Link]

-

Perrie, J., et al. (2005). Microwave-accelerated Fischer glycosylation. ScienceDirect. Retrieved from [Link]

-

Bionity. (n.d.). Fischer glycosidation. Retrieved from [Link]

-

University of Alberta Libraries. (n.d.). Protecting Group-Free Synthesis of Glycosides. Retrieved from [Link]

-

SpringerLink. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Octyl β-D-thioglucopyranoside. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Octyl maltopyranoside. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Retrieved from [Link]

-

ResearchGate. (2015). Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution. Retrieved from [Link]

-

RSC Publishing. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. Retrieved from [Link]

Sources

- 1. Buy n-Octyl-beta-D-maltopyranoside | 82494-08-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 5. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Fischer glycosylation | PPTX [slideshare.net]

- 9. youngin.com [youngin.com]

- 10. d-nb.info [d-nb.info]

- 11. Anatrace.com [anatrace.com]

- 12. Octyl maltopyranoside | C20H38O11 | CID 133920 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purification of n-Octyl-β-D-maltopyranoside by Column Chromatography

For researchers, scientists, and drug development professionals engaged in membrane protein studies, the purity of solubilizing agents is not merely a matter of quality control; it is the bedrock of experimental success. n-Octyl-β-D-maltopyranoside (OM), a non-ionic detergent, is a cornerstone of membrane protein biochemistry, prized for its ability to gently extract these proteins from their native lipid environment while preserving their structural and functional integrity.[1][2] However, the very synthesis that creates this invaluable tool can also introduce a host of impurities that can confound experimental results.

This in-depth technical guide provides a comprehensive framework for the purification of n-Octyl-β-D-maltopyranoside using column chromatography. Moving beyond a simple recitation of steps, this document elucidates the underlying principles and the rationale behind each procedural choice, empowering the researcher to not only execute the protocol but also to adapt it to their specific needs.

The Imperative of Purity: Understanding Potential Contaminants

The chemical synthesis of n-Octyl-β-D-maltopyranoside, typically involving glycosylation reactions, can result in a heterogeneous mixture of products.[1] Achieving the high purity (often ≥99%) required for demanding applications necessitates the removal of several classes of impurities.[1][3]

Common Impurities in Crude n-Octyl-β-D-maltopyranoside:

-

Unreacted Starting Materials: Residual octanol and maltose are common contaminants.

-

Anomeric Isomers: The synthesis can produce both the desired β-anomer and the α-anomer. While structurally similar, the anomeric configuration can influence the detergent's properties.

-

Oligosaccharide By-products: Self-condensation of maltose can lead to the formation of higher-order sugars.

-

Degradation Products: The purification process itself, if not carefully controlled, can lead to the hydrolysis of the glycosidic bond.

-

Residual Catalysts and Salts: Acids or enzymes used to catalyze the synthesis, along with any salts from buffers or work-up steps, must be thoroughly removed.

The presence of these impurities can have significant consequences, including altering the critical micelle concentration (CMC), interfering with spectroscopic measurements, and potentially denaturing the target membrane protein.

The Principle of Separation: Adsorption Column Chromatography

Column chromatography is a powerful technique for purifying compounds based on their differential partitioning between a stationary phase and a mobile phase.[4][5][6][7][8] For the purification of n-Octyl-β-D-maltopyranoside, normal-phase adsorption chromatography using silica gel as the stationary phase is a highly effective primary purification step.[1]

The separation mechanism hinges on the polarity of the molecules. Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH). The components of the crude OM mixture will interact with the silica gel to varying degrees based on their own polarity.

-

Highly Polar Compounds (e.g., maltose, oligosaccharides): These molecules will adsorb strongly to the silica gel and thus move slowly down the column.

-

Moderately Polar Compound (n-Octyl-β-D-maltopyranoside): The target molecule, with its polar maltose headgroup and non-polar octyl tail, will have an intermediate affinity for the stationary phase.

-

Non-polar Compounds (e.g., octanol): These will have minimal interaction with the silica gel and will be eluted quickly from the column.

By using a mobile phase of increasing polarity (a gradient elution), we can selectively desorb and elute the components in order of increasing polarity, thereby separating the desired n-Octyl-β-D-maltopyranoside from its impurities.

Caption: Principle of Separation in Normal-Phase Chromatography.

A Validated Protocol for the Purification of n-Octyl-β-D-maltopyranoside

This protocol details a robust method for the purification of gram-scale quantities of crude n-Octyl-β-D-maltopyranoside using silica gel column chromatography.

Materials and Equipment

| Category | Item | Specifications |

| Stationary Phase | Silica Gel | 60 Å, 230-400 mesh |

| Mobile Phase | Dichloromethane (DCM) | HPLC Grade |

| Methanol (MeOH) | HPLC Grade | |

| Apparatus | Glass Chromatography Column | 5 cm diameter, 50 cm length |

| Separatory Funnel/Solvent Reservoir | ||

| Fraction Collector or Test Tubes | ||

| Rotary Evaporator | ||

| Analytical | Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F254 |

| TLC Developing Chamber | ||

| Staining Solution | p-Anisaldehyde or Permanganate stain | |

| High-Performance Liquid Chromatography (HPLC) System | C18 column, UV or ELSD detector |

Step-by-Step Methodology

Part 1: Column Packing

-

Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM). The consistency should be pourable but not overly dilute.

-

Column Setup: Secure the chromatography column in a vertical position. Ensure the stopcock is closed and place a small plug of glass wool at the bottom to support the stationary phase. Add a layer of sand (approx. 1 cm) over the glass wool.

-

Packing the Column: Fill the column about one-third full with the initial mobile phase. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.

-

Settling the Bed: Open the stopcock to allow the solvent to drain. As the solvent level drops, gently tap the side of the column with a piece of rubber tubing to encourage even packing and remove any air bubbles. Continuously add more slurry until the desired column height is reached (approx. 30 cm).

-

Equilibration: Once the silica bed has settled, add a layer of sand (approx. 1 cm) on top to prevent disruption during sample loading. Wash the column with at least two column volumes of the initial mobile phase to ensure complete equilibration. Crucially, never let the solvent level drop below the top of the silica bed.

Part 2: Sample Preparation and Loading

-

Sample Dissolution: Dissolve the crude n-Octyl-β-D-maltopyranoside in a minimal amount of the initial mobile phase. If the crude product is not fully soluble, a small amount of a more polar solvent (e.g., methanol) can be added.

-

Dry Loading (Recommended): For better resolution, it is advisable to "dry load" the sample. To do this, dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (approximately twice the weight of the crude product), and evaporate the solvent to dryness on a rotary evaporator. This will result in a free-flowing powder of the crude product adsorbed onto silica gel.

-

Loading the Sample: Carefully add the prepared sample onto the top of the silica bed. If using the dry loading method, gently sprinkle the silica-adsorbed sample onto the top sand layer.

Part 3: Elution and Fraction Collection

-

Initial Elution: Begin eluting the column with the initial, non-polar mobile phase (e.g., 100% DCM). This will elute any highly non-polar impurities, such as residual octanol.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in dichloromethane. A stepwise gradient is often effective. For example:

-

100% DCM (2 column volumes)

-

2% MeOH in DCM (4 column volumes)

-

5% MeOH in DCM (4 column volumes)

-

10% MeOH in DCM (until the product has eluted)

-

20% MeOH in DCM (to wash the column)

-

-

Fraction Collection: Collect the eluent in fractions of a consistent volume (e.g., 20 mL).

Part 4: Fraction Analysis and Product Isolation

-

TLC Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a solvent system that gives good separation (e.g., 10:1 DCM:MeOH). Visualize the spots using a suitable stain.

-

Pooling Fractions: Combine the fractions that contain the pure n-Octyl-β-D-maltopyranoside, as determined by TLC.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

-

Purity Confirmation: The purity of the final product should be confirmed by a more rigorous analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Research-grade OM typically requires a purity of >99%.[1]

Caption: Workflow for the Purification of n-Octyl-β-D-maltopyranoside.

Physicochemical Properties and Quality Control

The successful purification of n-Octyl-β-D-maltopyranoside should yield a product that meets established quality control standards.

| Parameter | Typical Value | Significance |

| Molecular Formula | C₂₀H₃₈O₁₁ | Defines the chemical identity.[9] |

| Molecular Weight | ~454.5 g/mol | Important for concentration calculations.[10] |

| Appearance | White to off-white solid | A visual indicator of purity. |

| Purity (HPLC) | ≥99% | Ensures minimal interference from contaminants.[3] |

| Critical Micelle Concentration (CMC) | ~19.5 - 23.4 mM | A key parameter for its use in solubilizing membrane proteins.[9][10][11][12] |

| α-anomer content | <2% | The β-anomer is the desired form for most applications.[3] |

| UV Absorbance (1% solution) | <0.1 at 280 nm | Low absorbance at 280 nm is crucial for monitoring protein concentration.[10] |

Conclusion

The purification of n-Octyl-β-D-maltopyranoside by column chromatography is a critical process for ensuring the reliability and reproducibility of membrane protein research. By understanding the principles of separation and meticulously following a validated protocol, researchers can obtain a high-purity detergent that is fit for purpose. The self-validating nature of this protocol, with its integrated analytical checkpoints, provides confidence in the quality of the final product, thereby laying a solid foundation for groundbreaking discoveries in structural biology and drug development.

References

-

RSC Publishing. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. 22 Mar. 2023. Available from: [Link].

-

What Is Column Chromatography? Principles and Protocols. 21 April 2025. Available from: [Link].

-

Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. 20 Nov. 2024. Available from: [Link].

-

The Role of n-Octyl-β-D-glucopyranoside in Membrane Protein Reconstitution. Available from: [Link].

-

Phenomenex. Column Chromatography: Principles, Procedure, and Applications. 12 Dec. 2025. Available from: [Link].

-

High-Purity n-Octyl-β-D-glucopyranoside: Your Key to Membrane Protein Research. Available from: [Link].

-

Tsuchiya, T., and T. Tsuchiya. "Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins." PubMed, [Link].

-

Aakash Institute. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ. Available from: [Link].

-

Jack Westin. Chromatography Basic Principles Involved In Separation Process - Separations And Purifications - MCAT Content. Available from: [Link].

-

Lorber, B., et al. "Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size." PubMed, 13 Apr. 1990, [Link].

-

ResearchGate. Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution | Request PDF. 10 Aug. 2025. Available from: [Link].

-

Phase separation in the isolation and purification of membrane proteins. Available from: [Link].

-

MDPI. Function Investigations and Applications of Membrane Proteins on Artificial Lipid Membranes. Available from: [Link].

-

Amerigo Scientific. Membrane Protein Detergents and Reagents. Available from: [Link].

-

Arnold, T., and D. Linke. "Phase separation in the isolation and purification of membrane proteins." PubMed, Oct. 2007, [Link].

-

ResearchGate. Detergent-based phase separation can be used to purify or to concentrate membrane proteins. Available from: [Link].

-

ResearchGate. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. 6 Aug. 2025. Available from: [Link].

-

Merck Millipore. n-Octyl-β-D-maltopyranoside CAS 82494-08-4 | 494465. Available from: [Link].

Sources

- 1. Buy n-Octyl-beta-D-maltopyranoside | 82494-08-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Anatrace.com [anatrace.com]

- 4. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]

- 5. chromtech.com [chromtech.com]

- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 7. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. jackwestin.com [jackwestin.com]

- 9. n-Octyl-β-D-maltopyranoside Detergent | AAT Bioquest [aatbio.com]

- 10. Anatrace.com [anatrace.com]

- 11. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07440K [pubs.rsc.org]

- 12. n-Octyl-β-D-maltopyranoside CAS 82494-08-4 | 494465 [merckmillipore.com]

A Senior Application Scientist's Guide to the Quality Control of n-Octyl-β-D-maltopyranoside

Foreword: The Imperative of Purity in Detergent Science

n-Octyl-β-D-maltopyranoside (OM) is a non-ionic detergent indispensable to the fields of biochemistry and structural biology. Its reputation is built on its gentle, non-denaturing efficacy in solubilizing membrane proteins, preserving their structure and function for downstream analysis.[1][2] From cryo-electron microscopy to functional assays and crystallization, the integrity of the target protein is paramount. This integrity, however, is directly threatened by impurities within the detergent itself. Residual alcohols, isomeric variants (α-anomers), ionic contaminants, or oligosaccharide by-products can drastically alter the delicate protein-detergent-lipid equilibrium, leading to protein denaturation, aggregation, or the formation of non-crystalline artifacts.

This guide provides an in-depth, field-proven framework for the comprehensive quality control (QC) of n-Octyl-β-D-maltopyranoside. Moving beyond a simple checklist, we will explore the causality behind each analytical choice, establishing a self-validating system for ensuring the highest possible purity for your critical research and development applications.

The Purity Landscape: Understanding Potential Contaminants

The synthesis of OM, typically through glycosylation reactions, can introduce a variety of impurities that must be meticulously removed and monitored.[3] The primary purification method involves column chromatography, but trace contaminants can persist.[3] A robust QC strategy is therefore designed to detect:

-

Anomeric Impurities: The synthesis can produce the thermodynamically favored α-anomer alongside the desired β-anomer. The α-anomer has different stereochemistry at the anomeric carbon, which can influence micelle properties and protein interactions.

-

Unreacted Starting Materials: Residual n-octanol and maltose are common process-related impurities. n-Octanol is particularly problematic as it can interfere with membrane protein stability.

-

Oligosaccharide By-products: Self-condensation of maltose can lead to higher-order sugars.[3]

-

Ionic Impurities: Residual catalysts or salts from buffers used during purification can remain. These are detrimental as they increase the solution's conductivity and can interfere with ionic interactions essential for protein stability and techniques like isoelectric focusing.

-

Water Content: As a hygroscopic solid, OM can absorb moisture, which alters its effective concentration and can impact buffer preparation and protein stability.

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantifying the purity of OM and its most common organic impurities. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a non-UV-absorbing compound like OM, Refractive Index (RI) detection is often the method of choice, as it measures changes in the refractive index of the mobile phase as the analyte elutes.

Causality of Method Selection:

Why not UV detection? n-Octyl-β-D-maltopyranoside lacks a significant chromophore, resulting in minimal absorbance in the UV range, particularly at 280 nm where proteins are monitored.[3] This low UV absorbance is a key advantage during protein purification, as it prevents the detergent from interfering with protein concentration measurements.[3] However, it makes UV-based quantitation of the detergent itself impractical. RI detection provides a universal detection method for non-volatile compounds, making it ideal for this application.

Workflow for HPLC Purity Assessment

Caption: HPLC workflow for OM purity analysis.

Detailed Experimental Protocol: HPLC-RI

-

System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

-

Column: A Reverse-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of HPLC-grade Acetonitrile and Water (e.g., 70:30 v/v). The mobile phase must be thoroughly degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector Temperature: 35°C (to ensure a stable baseline).

-

Sample Preparation: Accurately weigh and dissolve the OM sample in the mobile phase to a final concentration of 1 mg/mL.

-

Injection Volume: 20 µL.

-

Analysis:

-

Allow the system to equilibrate until a stable RI baseline is achieved.

-

Inject the sample.

-

Record the chromatogram for a sufficient time to allow all potential impurities to elute (e.g., 15-20 minutes).

-

Identify the main peak corresponding to β-OM. Impurities like the α-anomer and n-octanol will have different retention times.[4][5]

-

Calculate purity using area normalization: Purity % = (Area of β-OM Peak / Total Area of All Peaks) * 100.

-

Structural Verification: NMR and Mass Spectrometry

While HPLC excels at quantification, it does not provide absolute structural confirmation. For this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the chemical structure, including the crucial stereochemistry of the anomeric linkage.

-

Expertise & Causality:

-

¹H NMR: Provides information on the proton environment. The chemical shift and coupling constant of the anomeric proton (H-1 of the glucose unit linked to the octyl chain) are diagnostic. For the β-anomer, this proton typically appears as a doublet with a larger coupling constant (J ≈ 7-8 Hz) compared to the α-anomer (J ≈ 3-4 Hz). This allows for definitive confirmation of the correct isomer and quantification of the anomeric impurity.

-

¹³C NMR: Confirms the presence of all 20 carbon atoms in the molecule and their chemical environments.[6]

-

2D NMR (COSY, HSQC): Used to assign all proton and carbon signals, providing complete and unequivocal structural verification.[7]

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound, ensuring the correct molecule has been synthesized.

-

Expertise & Causality:

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like OM. It typically produces a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺.

-

Verification: For OM (C₂₀H₃₈O₁₁), the molecular weight is approximately 454.5 g/mol .[2][6] The ESI-MS spectrum should show a prominent peak at m/z 455.5 [M+H]⁺ or 477.5 [M+Na]⁺, confirming the correct mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing an even higher level of confidence.[8]

-

Assessing Physicochemical Properties and Trace Contaminants

Beyond the primary structure and purity, several other parameters are critical for ensuring lot-to-lot consistency and performance.

Workflow for Physicochemical QC Testing

Caption: Logic diagram linking QC tests to target properties.

-

Water Content (Karl Fischer Titration): This is the gold standard for water determination. High-quality OM should have a water content of less than 0.5%.[3]

-

Conductivity: A solution of OM in pure water should have very low conductivity. This test is a rapid and sensitive screen for residual ionic impurities. A low value (< 40 µS for a 10% solution) indicates the absence of contaminating salts.[5][9]

-

pH: The pH of a 1% aqueous solution should be near neutral (typically between 5 and 8).[5][9] Deviations can indicate acidic or basic residues from the synthesis.

-

UV Absorbance: As a crucial quality check, the absorbance of a 1% solution at 260 nm and 280 nm should be very low (e.g., < 0.1).[10] This confirms the absence of aromatic or other UV-absorbing impurities that would interfere with protein quantification.

Summary of Quality Control Specifications

The stringency of specifications often defines different grades of OM, for example, a standard "Sol-grade" for general use versus a high-purity "Anagrade" for demanding applications like crystallography.

| Parameter | Specification (Anagrade) | Specification (Sol-grade) | Rationale & Method |

| Purity (β+α Anomers) | ≥ 99% | ≥ 98% | Ensures high concentration of the active detergent. (HPLC-RI) |

| α-Anomer Content | < 2% | < 5% | Minimizes isomeric heterogeneity. (HPLC-RI)[4][5] |

| n-Octanol Content | < 0.005% | < 0.05% | Residual alcohol can be detrimental to protein stability. (HPLC-RI)[4][5] |

| pH (1% Solution) | 5.0 - 8.0 | 4.0 - 9.0 | Ensures absence of acidic/basic contaminants. (Potentiometry)[4][5] |

| Conductivity (10% Solution) | < 40 µS | < 100 µS | Screens for ionic impurities. (Conductivity Meter)[4][5] |

| Absorbance (1%, 280 nm) | < 0.1 | < 0.1 | Confirms absence of UV-absorbing impurities. (UV-Vis Spec.)[10] |

| Water Content | Typically < 0.5% | Typically < 1.0% | Ensures accurate concentration and stability. (Karl Fischer)[3] |

Note: Specifications are representative and may vary slightly between suppliers. Data compiled from multiple sources.[4][5][9][10]

Conclusion

A multi-faceted analytical approach is non-negotiable for the quality control of n-Octyl-β-D-maltopyranoside. Relying on a single technique is insufficient. The combination of HPLC for purity quantification, NMR and MS for structural confirmation, and a suite of physicochemical tests for trace contaminants provides a comprehensive, self-validating system. By understanding the "why" behind each test and implementing these rigorous standards, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their detergent is a facilitator, not a variable, in their quest for scientific discovery.

References

-

The Importance of Detergents in Cleaning Pharmaceutical Equipment . Walter Healthcare. [Link]

-

Detergents Used for Cleaning of Pharmaceutical Equipment . Pharmaguideline. [Link]

-

What factors should be considered when selecting detergents for cleaning pharmaceutical equipment? . Pharma Times Official. [Link]

-

Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment . PubMed Central. [Link]

-

Detergents Used for Cleaning of Pharmaceutical Equipment's and Utensils . PharmaGuide. [Link]

-

An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization . MDPI. [Link]

-

Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size . PubMed. [Link]

-

Choosing Pharmaceutical Cleaning Chemicals . RSSL. [Link]

-

Octyl maltopyranoside | C20H38O11 . PubChem - NIH. [Link]

-

Mass Spectrometry . The Organic Chemistry Tutor (YouTube). [Link]

-

Interpretation of mass spectra . SlideShare. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra . DePauw University. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function . PMC - NIH. [Link]

-

Mass spectral interpretation . Wikipedia. [Link]

-

Mass spectrometry A-level Fragmentation of organic molecules . MaChemGuy (YouTube). [Link]

-

NMR Characterization of Lignans . CNR-IRIS. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Buy n-Octyl-beta-D-maltopyranoside | 82494-08-4 [smolecule.com]

- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 5. Anatrace.com [anatrace.com]

- 6. Octyl maltopyranoside | C20H38O11 | CID 133920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. uni-saarland.de [uni-saarland.de]

- 9. Molecular Dimensions [dev.moleculardimensions.com]

- 10. Anatrace.com [anatrace.com]

An In-Depth Technical Guide to the Physicochemical Properties of n-Octyl-β-D-maltopyranoside

This guide provides a comprehensive overview of the core physicochemical properties of n-Octyl-β-D-maltopyranoside, a non-ionic detergent widely utilized by researchers, scientists, and drug development professionals. Its efficacy in solubilizing and stabilizing membrane proteins while preserving their native conformation and activity makes it an indispensable tool in biochemistry and structural biology. This document delves into the fundamental characteristics of n-Octyl-β-D-maltopyranoside, offering both theoretical understanding and practical methodologies for its application.

Fundamental Molecular and Physical Characteristics

n-Octyl-β-D-maltopyranoside is an alkyl glycoside detergent characterized by a hydrophilic maltose headgroup and a hydrophobic octyl (C8) alkyl chain. This amphipathic nature is central to its function in disrupting biological membranes and forming micelles that encapsulate membrane proteins.

Table 1: Core Physicochemical Properties of n-Octyl-β-D-maltopyranoside

| Property | Value | References |

| Chemical Formula | C₂₀H₃₈O₁₁ | [1] |

| Molecular Weight | 454.5 g/mol | [1] |

| Appearance | White to pale cream solid | [2] |

| Solubility in Water | ≥ 20% (w/v) at 20°C | [3][4][5] |

| Purity (Anagrade) | ≥ 99% (β+α isomers by HPLC) | [3][4] |

| α-anomer content | < 2% | [3][4] |

| pH (1% solution in water) | 5-8 | [3][4] |

The high water solubility of n-Octyl-β-D-maltopyranoside is a significant advantage in its application, allowing for the preparation of concentrated stock solutions.[3][4][5] The low percentage of the α-anomer is critical for lot-to-lot consistency, as the stereochemistry of the glycosidic bond can influence detergent properties.

Micellization and Self-Assembly in Aqueous Solutions

A defining characteristic of surfactants is their ability to self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This process is thermodynamically driven, primarily by the hydrophobic effect, which favors the sequestration of the hydrophobic octyl chains away from water.[6]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which the detergent monomers begin to form micelles. Below the CMC, n-Octyl-β-D-maltopyranoside exists predominantly as monomers in solution. Above the CMC, a dynamic equilibrium exists between monomers and micelles. The CMC is a crucial parameter as it dictates the concentration range required for effective membrane protein solubilization. A relatively high CMC is advantageous as it facilitates the removal of the detergent by dialysis during downstream purification and reconstitution steps.[7][8]

Aggregation Number

The aggregation number (Nₐ) is the average number of detergent monomers that constitute a single micelle. This parameter, along with the molecular weight of the monomer, determines the micellar molecular weight. The aggregation number can be influenced by factors such as temperature, ionic strength, and the presence of co-solutes.

Table 2: Micellar Properties of n-Octyl-β-D-maltopyranoside

| Property | Value | Conditions | References |

| Critical Micelle Concentration (CMC) | ~19.5 mM (0.89%) | 100 mM NaCl, 20 mM HEPES pH 7.5 | [3][4][5] |

| 20-25 mM | In water | ||

| Aggregation Number (Nₐ) | ~47 | 100 mM NaCl, 20 mM HEPES pH 7.5 | [3][4][5] |

| 47-84 | Varies with measurement conditions | ||

| Micellar Molecular Weight | ~22,000 Da | Calculated from Nₐ of ~47 | |

| Micelle Shape | Oblate ellipsoidal |

The variability in the reported aggregation number highlights the sensitivity of micellar properties to experimental conditions. Therefore, it is essential to consider the specific buffer composition when designing experiments.

Thermodynamics of Micellization

The spontaneous formation of micelles is governed by a negative Gibbs free energy change (ΔG°mic). This thermodynamic favorability is a result of the interplay between enthalpy (ΔH°mic) and entropy (ΔS°mic) changes during the process.

ΔG°mic = ΔH°mic - TΔS°mic

For many non-ionic surfactants like n-Octyl-β-D-maltopyranoside, the micellization process is primarily entropy-driven. The positive entropy change arises from the release of ordered water molecules from around the hydrophobic alkyl chains as they aggregate into the micelle core. This increase in the entropy of the bulk solvent is the major driving force for micellization. The enthalpy of micellization for non-ionic surfactants is often small and can be either slightly endothermic or exothermic.

The relationship between the standard Gibbs free energy of micellization and the CMC can be expressed as:

ΔG°mic ≈ RT ln(CMC)

where R is the gas constant and T is the absolute temperature. This equation underscores the direct link between the thermodynamic favorability of micelle formation and the concentration at which it occurs.

Practical Applications in Membrane Protein Research

The unique physicochemical properties of n-Octyl-β-D-maltopyranoside make it an excellent choice for the solubilization and purification of membrane proteins. Its non-ionic nature minimizes protein denaturation, and its maltose headgroup can contribute to the stability of the solubilized protein.

The general workflow for membrane protein solubilization using n-Octyl-β-D-maltopyranoside involves the disruption of the lipid bilayer and the formation of mixed micelles containing the protein of interest, lipids, and detergent.

Sources

- 1. Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 4. Molecular mass measurement using static light scattering | Anton Paar Wiki [wiki.anton-paar.com]

- 5. dataphysics-instruments.com [dataphysics-instruments.com]

- 6. tainstruments.com [tainstruments.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Critical Micelle Concentration of n-Octyl-β-D-maltopyranoside in Saline Solutions

Abstract

This technical guide provides a comprehensive exploration of the critical micelle concentration (CMC) of the non-ionic detergent, n-Octyl-β-D-maltopyranoside (OM), with a specific focus on its behavior in saline environments. موجّه للباحثين والعلماء ومتخصصي تطوير الأدوية، يقدم هذا الدليل رؤى نظرية وعملية متعمقة. It delves into the thermodynamic principles governing micellization, the significant impact of electrolytes on the CMC of non-ionic surfactants, and presents detailed, field-proven protocols for the accurate determination of the CMC. By synthesizing technical accuracy with practical insights, this guide aims to be an essential resource for the effective utilization of n-Octyl-β-D-maltopyranoside in research and formulation development.

Introduction: The Significance of n-Octyl-β-D-maltopyranoside and its CMC

n-Octyl-β-D-maltopyranoside is a non-ionic detergent widely employed in the fields of biochemistry and drug development for its ability to solubilize membrane proteins while preserving their native structure and function.[1] Its amphiphilic nature, consisting of a hydrophilic maltose headgroup and a hydrophobic octyl tail, drives the formation of micelles in aqueous solutions.[1]

The critical micelle concentration (CMC) is a fundamental property of any surfactant. It is defined as the concentration above which surfactant monomers spontaneously self-assemble into thermodynamically stable aggregates known as micelles.[2] Below the CMC, surfactant molecules exist predominantly as monomers, and the surface tension of the solution decreases with increasing surfactant concentration.[2] Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles, leading to a plateau or a much smaller change in surface tension.[2]

Understanding the CMC of OM is paramount for several reasons:

-

Effective Protein Solubilization: For the successful extraction and purification of membrane proteins, the detergent concentration must be above its CMC to ensure the formation of micelles that can encapsulate the hydrophobic domains of the protein.[1]

-

Formulation Development: In pharmaceutical formulations, the CMC influences the solubility and delivery of poorly soluble drugs.[1]

-

Experimental Reproducibility: The CMC is sensitive to experimental conditions such as temperature, pressure, and the presence of solutes like salts.[2] Therefore, precise knowledge of the CMC under specific experimental conditions is crucial for reproducible results.

This guide will focus on the critical aspect of how saline solutions, which are frequently used in biological buffers, modulate the CMC of OM.

The Influence of Saline on the Micellization of Non-ionic Surfactants

The addition of electrolytes, such as salts, to solutions of non-ionic surfactants like n-Octyl-β-D-maltopyranoside can influence their micellar properties, although the effect is generally less pronounced than for ionic surfactants.[3][4] The primary mechanism behind this influence is the "salting-out" effect.

The presence of salt ions in the aqueous solution can alter the structure of water. These ions can compete with the surfactant's hydrophilic headgroups for hydration, effectively reducing the solubility of the surfactant monomers. This decreased solubility favors the self-assembly of surfactant molecules into micelles at a lower concentration to minimize the contact between their hydrophobic tails and the aqueous environment. Consequently, the addition of salt typically leads to a decrease in the CMC of non-ionic surfactants.[4]

The magnitude of this effect depends on the nature and concentration of the salt. For instance, an increase in sodium ion concentration has been shown to decrease the CMC of non-ionic surfactants.[5]

The following diagram illustrates the fundamental principle of micelle formation and the influence of saline conditions.

Caption: The process of micelle formation and the influence of saline.

Quantitative Data: CMC of n-Octyl-β-D-maltopyranoside in Saline

The critical micelle concentration of n-Octyl-β-D-maltopyranoside is influenced by the composition of the aqueous medium. The following table summarizes the CMC and aggregation number of high-purity (Anagrade) n-Octyl-β-D-maltopyranoside under different conditions.

| Condition | CMC (mM) | Aggregation Number | Source |

| Water | ~23.4 | Not specified | |

| 100 mM NaCl, 20 mM HEPES pH 7.5 | ~19.5 | ~47 | [5] |

As the data indicates, the presence of 100 mM NaCl leads to a noticeable decrease in the CMC of n-Octyl-β-D-maltopyranoside. This is consistent with the salting-out effect discussed previously.

Experimental Determination of Critical Micelle Concentration

Several robust experimental techniques can be employed to determine the CMC of surfactants. This section provides detailed, step-by-step protocols for four commonly used methods, highlighting the causality behind experimental choices.

Surface Tensiometry

Principle: Surface tensiometry directly measures the surface tension of a liquid. Below the CMC, the surface tension of a surfactant solution decreases as the concentration of surfactant monomers increases and they adsorb at the air-water interface.[6] Above the CMC, the monomer concentration remains relatively constant, and thus the surface tension plateaus. The CMC is determined as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[6]

Experimental Workflow Diagram:

Caption: Workflow for CMC determination using surface tensiometry.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of n-Octyl-β-D-maltopyranoside in the desired saline buffer (e.g., 100 mM OM in 150 mM NaCl, 20 mM HEPES, pH 7.5). Ensure complete dissolution.

-

Preparation of Dilution Series: Prepare a series of dilutions of the OM stock solution using the same saline buffer as the diluent. The concentration range should span well below and above the expected CMC (e.g., from 0.1 mM to 50 mM).

-

Instrument Calibration and Setup: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water. Ensure the platinum Du Noüy ring or Wilhelmy plate is thoroughly cleaned (e.g., by flaming) before each measurement to remove any contaminants.

-

Surface Tension Measurement:

-

Start with the lowest concentration of the dilution series.

-

Carefully measure the surface tension of the solution. Allow the reading to stabilize before recording the value.

-

Thoroughly clean and dry the sample vessel and the measuring probe between each sample to prevent cross-contamination.

-

Repeat the measurement for each concentration in the series, moving from lowest to highest concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the n-Octyl-β-D-maltopyranoside concentration (log C) on the x-axis.

-

The resulting plot will typically show two linear regions with different slopes.

-

Perform linear regression on the data points in both linear regions.

-

The CMC is determined from the intersection of these two regression lines.[7]

-

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene, which exhibits different fluorescence properties in polar (aqueous) and non-polar (micellar core) environments.[8] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum, which can be monitored to determine the CMC.[8][9] A common method involves monitoring the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum. This ratio is sensitive to the polarity of the probe's surroundings and shows a distinct change at the CMC.[10]

Experimental Workflow Diagram:

Caption: Workflow for CMC determination using pyrene fluorescence.

Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of n-Octyl-β-D-maltopyranoside in the desired saline buffer.

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol (e.g., 1 mM).

-

-

Sample Preparation:

-

Prepare a series of dilutions of the OM stock solution in the saline buffer, covering a range of concentrations below and above the expected CMC.

-

To each dilution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The volume of the organic solvent should be kept to a minimum (e.g., <1% of the total volume) to avoid altering the properties of the aqueous solution.

-

Allow the samples to equilibrate for a period of time (e.g., 30 minutes) in the dark to ensure the partitioning of pyrene is complete and to avoid photobleaching.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to a suitable value for pyrene (e.g., 335 nm).

-

Record the emission spectrum for each sample over a range that covers the vibronic peaks of pyrene (e.g., 350-450 nm).

-

Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each n-Octyl-β-D-maltopyranoside concentration.

-

Plot the I₁/I₃ ratio on the y-axis against the logarithm of the OM concentration on the x-axis.

-

The data will typically form a sigmoidal curve. The CMC is often taken as the concentration at the inflection point of this curve, which can be determined from the maximum of the first derivative of the curve.

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a highly sensitive technique that directly measures the heat changes associated with molecular interactions.[6] For CMC determination, a concentrated solution of the surfactant is titrated into the solvent (in this case, the saline buffer). Below the CMC, the heat change upon each injection corresponds to the enthalpy of dilution of the surfactant monomers. As the concentration in the sample cell approaches and surpasses the CMC, the formation of micelles leads to a significant change in the heat signal, as the measured enthalpy now includes the enthalpy of micellization. The CMC is determined from the inflection point of the titration curve.[11]

Experimental Workflow Diagram:

Caption: Workflow for CMC determination using Isothermal Titration Calorimetry.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of n-Octyl-β-D-maltopyranoside in the desired saline buffer. The concentration should be significantly higher than the expected CMC (e.g., 10-20 times the CMC).

-

Prepare a sufficient volume of the same saline buffer for the sample cell.

-

Degas both the surfactant solution and the buffer to prevent the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe.

-

Set the experimental temperature and allow the instrument to equilibrate.

-

-

Titration:

-

Fill the sample cell with the saline buffer.

-

Fill the injection syringe with the concentrated OM solution.

-

Perform a series of small, sequential injections of the OM solution into the sample cell while continuously monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the enthalpy change per injection.

-

Plot the enthalpy change per mole of injectant against the total surfactant concentration in the cell.

-

The resulting titration curve will show a characteristic transition around the CMC. The CMC is typically determined as the concentration at the inflection point of this curve, often found from the peak of the first derivative of the data.

-

Dynamic Light Scattering (DLS)

Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[5] Below the CMC, the solution contains only small surfactant monomers, which scatter very little light. Above the CMC, the formation of larger micellar aggregates leads to a significant increase in the scattered light intensity.[5] The CMC can be estimated as the concentration at which a sharp increase in the scattering intensity is observed.

Experimental Workflow Diagram:

Caption: Workflow for CMC determination using Dynamic Light Scattering.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a series of dilutions of n-Octyl-β-D-maltopyranoside in the desired saline buffer, spanning a concentration range from well below to well above the expected CMC.

-

Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or particulate matter that could interfere with the light scattering measurements.

-

-

Instrument Setup:

-

Set the desired measurement temperature and allow the instrument to equilibrate.

-

Use clean, dust-free cuvettes for all measurements.

-

-

Measurement: